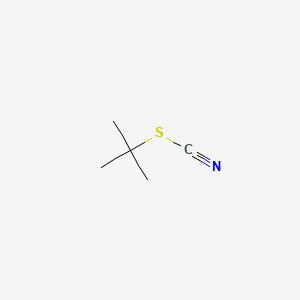

Tert-butyl thiocyanate

Description

Significance in Organic Synthesis and Functional Materials

Alkyl thiocyanates are valuable building blocks in organic synthesis. Their utility stems from the reactivity of the thiocyanate (B1210189) group, which can be transformed into various other sulfur-containing functionalities. mdpi.comresearchgate.net They serve as precursors for the synthesis of thiols, thioethers, sulfonyl cyanides, and disulfides. researchgate.net Furthermore, they are crucial intermediates in the construction of sulfur-containing heterocyclic compounds, such as thiazoles, which are present in many biologically active molecules. mdpi.comvulcanchem.com

Isothiocyanates also play a pivotal role in synthetic chemistry. chemrxiv.orgrsc.orgsioc-journal.cnmdpi.com They are widely used as intermediates in the production of pharmaceuticals and agrochemicals. ontosight.ai For instance, they are key in the synthesis of thioureas and various heterocyclic systems. vulcanchem.commdpi.com The reactivity of the isothiocyanate group towards nucleophiles makes it a valuable synthon in the construction of complex molecules. mdpi.com In the realm of materials science, both thiocyanates and isothiocyanates are explored for the development of functional materials, with applications in modifying the properties of surfaces and frameworks. rsc.org

Historical Context of Thiocyanate/Isothiocyanate Research

The study of thiocyanates has a long history, with the thiocyanate anion (SCN⁻) being first prepared and isolated by Porrett in 1809. acs.org This discovery predates the isolation of several elemental halogens. acs.org Early research focused on the preparation of various inorganic thiocyanate salts. acs.orgnih.gov The development of synthetic methods for organic thiocyanates and isothiocyanates followed, with a significant focus on understanding their reactivity and the factors governing the competition between the formation of the two isomers. acs.orgresearchgate.net The first crystal structure of a binary thiocyanate, K[SCN], was determined in 1933, providing crucial insight into the bonding of this functional group. acs.org Over the past two centuries, the chemistry of thiocyanates and their congeners has evolved significantly, leading to the discovery of a wide range of related anions and their corresponding organic derivatives. acs.orgresearchgate.net Recent decades have seen a resurgence in interest, with the development of new synthetic methodologies, including photo- and electro-chemically induced thiocyanation. researchgate.net

Structure

3D Structure

Properties

CAS No. |

37985-18-5 |

|---|---|

Molecular Formula |

C5H9NS |

Molecular Weight |

115.20 g/mol |

IUPAC Name |

tert-butyl thiocyanate |

InChI |

InChI=1S/C5H9NS/c1-5(2,3)7-4-6/h1-3H3 |

InChI Key |

ABIKNLOWSFHUPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC#N |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl Thiocyanate and Its Isomers

Direct Thiocyanation Approaches

Direct thiocyanation methods provide a primary route to tert-butyl thiocyanate (B1210189) and its isomer. These approaches typically involve the introduction of the thiocyanate functional group through reactions with various thiocyanating agents.

The reaction between an alkyl derivative and a thiocyanate salt is a fundamental method for synthesizing alkyl thiocyanates. researchgate.net The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can attack an electrophilic carbon center via either the sulfur or the nitrogen atom. researchgate.net This dual reactivity can lead to the formation of a mixture of two isomeric products: an alkyl thiocyanate (R-SCN) and an alkyl isothiocyanate (R-NCS). researchgate.net The ratio of these products is highly dependent on several factors, including the structure of the alkyl group, the nature of the leaving group, the metal cation of the thiocyanate salt, and the solvent used. oup.com

A common and general method for preparing alkyl thiocyanates involves the nucleophilic substitution reaction of an alkyl halide with a metal thiocyanate. researchgate.net Salts such as potassium thiocyanate (KSCN), sodium thiocyanate (NaSCN), and ammonium (B1175870) thiocyanate (NH₄SCN) are frequently employed. researchgate.netjchemlett.com The reaction of tertiary alkyl halides, such as tert-butyl bromide, with mercuric thiocyanate (Hg(SCN)₂) has been studied to understand the factors influencing the product distribution. oup.com In less-polar solvents, the reaction of t-butyl bromide with Hg(SCN)₂ was found to yield the corresponding pure isothiocyanate in good yields. oup.com This contrasts with reactions involving potassium salt in dimethylformamide (DMF), which can also lead to the formation of the thiocyanate isomer. oup.com

The choice of the metal thiocyanate can significantly influence the outcome. For instance, the reaction of tert-butyl alcohol with ammonium thiocyanate in the presence of hydrochloric acid resulted in a mixture containing 38% tert-butyl thiocyanate and 62% tert-butyl isothiocyanate. google.com

Solvent polarity plays a critical role in directing the regioselectivity of the thiocyanate anion's attack on the alkyl halide. The outcome of the reaction between tertiary alkyl halides and metal thiocyanates is impressively affected by the choice of solvent. oup.com

Research has shown that for tertiary halides like t-butyl bromide, the use of less-polar solvents such as n-hexane, di-n-butyl ether, and 1,2-dichloroethane (B1671644) predominantly leads to the formation of the N-alkylation product, tert-butyl isothiocyanate. oup.com In these solvents, pure isothiocyanates have been obtained in good yields from t-butyl bromide. oup.com Conversely, in polar aprotic solvents like DMF, while the S-alkylation product (thiocyanate) can be formed, isomerization of the initially formed thiocyanate to the more thermodynamically stable isothiocyanate can also occur readily. oup.com For example, the isomerization of t-butyl thiocyanate to t-butyl isothiocyanate occurs readily in DMF. oup.com

Table 1: Influence of Solvent on Isomer Formation in Alkyl Halide Reactions

| Alkyl Halide | Thiocyanate Salt | Solvent | Predominant Product | Citation |

| tert-Butyl Bromide | Hg(SCN)₂ | n-Hexane | tert-Butyl Isothiocyanate | oup.com |

| tert-Butyl Bromide | Hg(SCN)₂ | Di-n-butyl ether | tert-Butyl Isothiocyanate | oup.com |

| Isopropyl Bromide | KSCN | DMF | Isopropyl Thiocyanate | oup.com |

| Isopropyl Bromide | Hg(SCN)₂ | DMF | Mixture of Isomers | oup.com |

| tert-Butyl Alcohol* | NH₄SCN | Water/HCl | Mixture (62% Isothiocyanate) | google.com |

| Note: This reaction involves the conversion of an alcohol, not a halide, but illustrates isomer formation in a polar, protic medium. |

Phase-transfer catalysis (PTC) offers an efficient and often environmentally benign methodology for the synthesis of alkyl thiocyanates from alkyl halides. researchgate.netcrdeepjournal.org This technique is particularly useful when the reactants are soluble in different, immiscible phases, such as an aqueous solution of a metal thiocyanate and an organic solution of an alkyl halide. crdeepjournal.org

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction by transporting the thiocyanate anion from the aqueous phase into the organic phase. researchgate.net In the organic phase, the "naked" thiocyanate anion is highly reactive towards the alkyl halide, leading to a nucleophilic substitution reaction. crdeepjournal.org

This method has been described as a simple and efficient way to convert alkyl halides to the corresponding alkyl thiocyanates in high yields. researchgate.net A significant advantage reported for this procedure is the suppression of the formation of the isothiocyanate isomer, yielding the alkyl thiocyanate in pure form without the need for extensive purification. researchgate.net The use of water as the reaction medium further enhances the green credentials of this synthetic route. researchgate.net

Table 2: General Findings for Phase Transfer Catalysis in Alkyl Thiocyanate Synthesis

| Catalyst | Substrate | Thiocyanate Source | Solvent | Key Finding | Citation |

| Tetrabutylammonium bromide (TBAB) | Alkyl Halide | KSCN/NaSCN | Water/Organic | High yield of alkyl thiocyanate; No isothiocyanate by-product observed. | researchgate.net |

| Quaternary Ammonium Salts | n-Butyl Bromide | KSCN | Not Specified | n-Butyl thiocyanate obtained in 80-84% yield. | google.com |

Direct conversion of alcohols to alkyl thiocyanates provides an alternative to the use of alkyl halides, avoiding a separate halogenation step. These methods typically involve the in-situ activation of the alcohol's hydroxyl group to facilitate its displacement by the thiocyanate anion.

A highly selective method for converting alcohols into their corresponding thiocyanates employs a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD), in the presence of ammonium thiocyanate (NH₄SCN). researchgate.netorganic-chemistry.org This reaction proceeds under the general mechanism of the Mitsunobu reaction. researchgate.net

In this process, the triphenylphosphine and DEAD react to form a phosphonium (B103445) salt adduct. The alcohol then attacks this adduct, forming an alkoxyphosphonium salt, which is a key intermediate with a good leaving group (triphenylphosphine oxide). The thiocyanate anion, supplied by NH₄SCN, then acts as the nucleophile, displacing the activated hydroxyl group to form the desired alkyl thiocyanate. researchgate.netresearchgate.net This method is noted for its mild conditions and high selectivity for the thiocyanate product over the isothiocyanate isomer. researchgate.net It is applicable to a range of primary and secondary alcohols. organic-chemistry.org

Table 3: Summary of Alcohol to Thiocyanate Conversion via Phosphine Reagents

| Reagent System | Substrate | Key Features | Citation |

| PPh₃/DEAD/NH₄SCN | Alcohols | High selectivity for thiocyanate product; Mild reaction conditions. | researchgate.netorganic-chemistry.org |

Conversion of Alcohols to Thiocyanates

C-H Bond Functionalization for Thiocyanate Incorporation

Direct functionalization of carbon-hydrogen (C-H) bonds represents an efficient and atom-economical strategy for introducing a thiocyanate group into organic molecules. This approach avoids the need for pre-functionalized starting materials, thereby reducing waste. jchemlett.com

ortho-Thiocyanation of Aromatic Amines

A notable advancement in C-H functionalization is the direct ortho-thiocyanation of anilines. A copper-catalyzed method has been developed that utilizes the stable and non-toxic ammonium thiocyanate as the thiocyanating agent and tert-butyl hydroperoxide as the oxidant. rsc.org This reaction provides a direct route to ortho-thiocyanated anilines with good yields and demonstrates tolerance to a broad range of substrates. rsc.org Prior to this development, methods for the ortho-thiocyanation of aromatic amines were not reported in the literature, marking a significant breakthrough. rsc.org

Regioselective Thiocyanation of (Hetero)aromatic C-H Bonds

The regioselective thiocyanation of aromatic and heteroaromatic compounds is crucial for creating specific isomers. Various methods have been developed to control the position of thiocyanation. For instance, iron(III) chloride serves as an effective Lewis acid catalyst for the para-thiocyanation of activated arenes like anisoles, phenols, and anilines using N-thiocyanatosaccharin. nih.gov These reactions are typically fast, with reaction times ranging from 5 to 30 minutes, and exclusively yield the para-substituted product in high yields. nih.gov

Similarly, an electrochemical approach allows for the selective para-thiocyanation of aromatic amines. researchgate.net This method is advantageous as it operates under metal-free, oxidant-free, and exogenous-electrolyte-free conditions, using ammonium thiocyanate as the sulfur source. researchgate.net For many electron-rich arenes, including anilines and indoles, direct thiocyanation methods often favor substitution at the para position. jchemlett.comnih.gov

The electronic properties of substituents on the aromatic ring significantly influence the outcome of thiocyanation reactions. In iron(III) chloride-catalyzed thiocyanation, arenes with electron-deficient substituents that also contain at least one activating group are suitable substrates. nih.gov For example, the presence of an electron-withdrawing group on an aniline (B41778) substrate did not lead to N-thiocyanated products in this specific catalytic system. nih.gov

In other systems, the effect of electron-withdrawing groups is more pronounced. For instance, in the oxy-thiocyanation of styrenes, electron-poor derivatives were found to be less reactive compared to electron-rich ones. chemrevlett.com Specifically, styrene (B11656) derivatives with nitro (NO2) and cyano (CN) groups were quite inert under the reaction conditions. chemrevlett.com Similarly, in PhICl2-mediated electrophilic oxythiocyanation, substrates with electron-withdrawing groups like -NO2 on the phenyl ring participated in the reaction, but replacing it with less deactivating groups like -Cl or -F resulted in better yields. frontiersin.org This highlights that while electron-withdrawing groups can be tolerated, they often lead to lower reactivity or require modified conditions compared to electron-donating groups. nih.govchemrevlett.comfrontiersin.org

Thiocyanation of α-Amino Carbonyl Compounds

A method for the thiocyanation of α-amino carbonyl compounds to produce aromatic thiocyanates has been developed using potassium persulfate (K₂S₂O₈) as a mediator. researchgate.net This process is notable for its simple, transition-metal-free reaction conditions, high regioselectivity, and efficiency, affording the desired products in yields ranging from 74% to 93%. researchgate.net The reaction involves the cleavage of a C-N bond, allowing for the synthesis of arylamine thiocyanates from α-amino carbonyl precursors. researchgate.net This strategy has been successfully applied to a series of α-amino carbonyl compounds. researchgate.netresearchgate.net

Indirect Routes and Precursor Transformations

Synthesis of Tert-Butyl Isothiocyanate from Tert-Butylamine (B42293) or Tert-Butyl Halides

Tert-butyl isothiocyanate can be synthesized from various precursors. One common method involves the reaction of tert-butylamine with reagents like thiophosgene. ontosight.ai An alternative approach utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) to convert alkyl and aryl amines into their corresponding isothiocyanates via a dithiocarbamate (B8719985) intermediate, often in good to excellent yields. researchgate.net

Another synthetic route starts from tert-butyl halides. For example, reacting tert-butyl chloride with potassium thiocyanate is a known method for producing tert-butyl isothiocyanate. ontosight.ai A different process involves reacting tert-butanol (B103910) with ammonium thiocyanate in the presence of hydrochloric acid. echemi.comgoogle.com This initially produces this compound, which then undergoes isomerization to the more stable tert-butyl isothiocyanate, often facilitated by a catalyst. echemi.comvulcanchem.com A patent describes a process where dry hydrogen chloride gas acts as the catalyst for this isomerization, yielding a product with a purity of over 98%. google.com

| Starting Material | Reagent(s) | Product | Key Features |

| Aromatic Amines (Anilines) | NH₄SCN, t-BuOOH, Copper catalyst | ortho-Thiocyanated Anilines | Direct C-H functionalization at the ortho position. rsc.org |

| Activated Arenes (Anisoles, Phenols, Anilines) | N-Thiocyanatosaccharin, FeCl₃ | para-Thiocyanated Arenes | Highly regioselective for the para position with fast reaction times. nih.gov |

| Aromatic Amines | NH₄SCN | para-Thiocyanated Anilines | Electrochemical method; metal- and oxidant-free. researchgate.net |

| α-Amino Carbonyl Compounds | K₂S₂O₈, KSCN | Aromatic Thiocyanates | Transition-metal-free C-N bond cleavage. researchgate.net |

| Tert-Butylamine | Thiophosgene or Di-tert-butyl dicarbonate | Tert-Butyl Isothiocyanate | Indirect route via amine precursor. ontosight.airesearchgate.net |

| Tert-Butyl Halide (e.g., Chloride) | Potassium Thiocyanate | Tert-Butyl Isothiocyanate | Nucleophilic substitution reaction. ontosight.ai |

| Tert-Butanol | NH₄SCN, HCl, Catalyst (e.g., dry HCl gas) | Tert-Butyl Isothiocyanate | Forms thiocyanate intermediate followed by isomerization. echemi.comgoogle.com |

Catalytic Approaches for High Purity Tert-Butyl Isothiocyanate

Another industrial method involves the reaction of sodium thiocyanate with tertiary butanol in the presence of hydrochloric acid to generate tert-butyl isothiocyanate, which is then reacted with isopropylamine (B41738) to produce the thiourea (B124793) intermediate for buprofezin, achieving yields over 90%.

Utilizing Di-tert-butyl Dicarbonate (Boc2O) for Isothiocyanate Synthesis

A versatile and efficient method for converting primary amines to their corresponding isothiocyanates employs di-tert-butyl dicarbonate (Boc₂O) as a desulfurizing agent. kiku.dkscribd.com This reaction proceeds via the in situ formation of a dithiocarbamate salt from the amine and carbon disulfide (CS₂). The subsequent addition of Boc₂O, often in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO), promotes the conversion to the isothiocyanate. kiku.dkresearchgate.net

A significant benefit of this method is the clean reaction profile. The byproducts of the reaction—carbon dioxide (CO₂), carbonyl sulfide (B99878) (COS), and tert-butanol—are volatile and can be easily removed by evaporation, simplifying the work-up procedure and often eliminating the need for chromatographic purification. kiku.dkgoogle.com The reaction is generally rapid, especially for aliphatic and activated aromatic amines, and can be performed in a variety of polar and apolar solvents. kiku.dkscribd.com The method's effectiveness has been compared favorably to other desulfurating agents like cyanuric chloride and tosyl chloride. mdpi.com

Table 1: Synthesis of Isothiocyanates using Boc₂O

| Amine | Catalyst (mol%) | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| Benzylamine | DMAP (1-3%) | Ethanol | 15 min | 95 |

| (R)-1-Phenylethylamine | DMAP (1-3%) | Ethanol | 15 min | 94 |

| Allylamine | DMAP (1-3%) | Ethanol | 15 min | 91 |

Data compiled from various studies showcasing the efficiency of the Boc₂O method. mdpi.comkiku.dk

In Situ Generation of Isothiocyanates in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules in a single step from three or more reactants. A significant advancement in this area is the in situ generation of reactive intermediates, such as isothiocyanates. nih.govthieme.de This strategy circumvents the need to handle isothiocyanates, which can be unstable or have unpleasant odors. beilstein-journals.org

In these "isothiocyanate-less" reactions, a primary amine and a source of thiocarbonyl, such as carbon disulfide, are introduced into the reaction mixture along with other components. The isothiocyanate is formed transiently and immediately consumed in the subsequent steps of the MCR. mdpi.com For example, the Groebke–Blackburn–Bienayme reaction, an isocyanide-based MCR, can be adapted for the in situ formation of the isothiocyanate, which then participates in the cascade to form fused imidazole (B134444) heterocycles. nih.gov This approach enhances the efficiency and practicality of synthesizing diverse molecular libraries for applications like drug discovery. mdpi.comnih.gov

Thiocyanatothiolation of Unsaturated Hydrocarbons (Alkenes and Alkynes)

The simultaneous introduction of a thiocyanate (-SCN) and a thiol (-SR) group across a carbon-carbon double or triple bond, known as thiocyanatothiolation, is a valuable method for creating difunctionalized molecules. rsc.orgrsc.org These products serve as versatile intermediates in organic synthesis. rsc.org

Metal-Free Systems and Hydrogen Bonding Assistance

A notable advancement in thiocyanatothiolation is the development of metal-free reaction systems. rsc.org One such method achieves a highly regioselective and stereoselective thiocyanatothiolation of both alkynes and alkenes using readily available reagents: ammonium thiocyanate (NH₄SCN) as the thiocyanate source and N-thiosuccinimides as the thiol source. rsc.orgrsc.org

This transformation is facilitated by a hydrogen-bonding donor solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). rsc.orgrsc.org The hydrogen bonding is believed to activate the reagents, enabling the reaction to proceed under mild conditions with good functional group tolerance. rsc.orgacs.org The reaction with alkynes typically yields (Z)-vinyl thiocyanates with high stereoselectivity. rsc.org This approach avoids the use of metal catalysts, aligning with the principles of green chemistry. rsc.orgnih.gov

Table 2: Metal-Free Thiocyanatothiolation of Alkynes

| Alkyne Substrate | Thiol Source (Ar in Ar-S-Succinamide) | Solvent | Yield (%) |

|---|---|---|---|

| Phenylacetylene | Phenyl | HFIP | 92 |

| 4-Methylphenylacetylene | Phenyl | HFIP | 85 |

| 4-Chlorophenylacetylene | Phenyl | HFIP | 90 |

Data from a study on hydrogen-bonding assisted thiocyanatothiolation. rsc.orgrsc.org

Oxidant-Promoted Thiocyanatothiolation

Oxidants can be employed to promote the thiocyanatothiolation of alkenes in efficient three-component reactions. rsc.orgrsc.org An effective protocol uses N-Bromosuccinimide (NBS) as a promoter for the reaction between an alkene, a free thiol, and ammonium thiocyanate. rsc.orgrsc.org This method is advantageous as it avoids the pre-activation of the thiol and uses a diverse range of readily accessible thiols as the sulfur source. rsc.org

The reaction is compatible with various activated aryl alkenes (styrenes) and non-activated aliphatic alkenes. rsc.orgrsc.org Mechanistic studies suggest that the reaction may proceed through a radical pathway initiated by the oxidation of the thiol by NBS. rsc.org Other systems for oxidative difunctionalization of alkenes include the use of silver salts combined with an oxidant like potassium persulfate (K₂S₂O₈). mdpi.com In this case, the oxidation of the thiocyanate anion generates an electrophilic SCN radical that initiates the reaction cascade. mdpi.com

Oxy-/Hydroxy-thiocyanation of Alkenes

The direct vicinal difunctionalization of alkenes to introduce both a thiocyanate group and an oxygen-containing functionality (alkoxy or hydroxy) is a powerful strategy for synthesizing valuable building blocks like α-thiocyanato ketones and β-thiocyanato alcohols. chemrevlett.comchemrevlett.com

These reactions are typically oxidative processes. One of the earliest examples involved using cerium(IV) ammonium nitrate (B79036) (CAN) as an oxidant with ammonium thiocyanate in methanol, which selectively afforded α-methoxy-β-thiocyanato compounds that could be further processed into phenacyl thiocyanates. chemrevlett.com More recently, methods using molecular oxygen as a green oxidant have been developed. chemrevlett.com For instance, styrene derivatives react with NH₄SCN in acetic acid under an oxygen atmosphere to yield α-thiocyanato ketones. chemrevlett.com

Another approach utilizes N-thiocyano-dibenzenesulfonimide as an electrophilic thiocyanation reagent, which, when catalyzed by trimethylsilyl (B98337) chloride (TMSCl), achieves the oxyfunctionalization of alkenes. nih.gov Photocatalysis has also been employed; using a B-TiO₂ catalyst, α-methylstyrenes undergo hydroxy-thiocyanation to produce β-thiocyanato alcohols. chemrevlett.com Visible-light-mediated systems using singlet oxygen can also generate an •SCN radical from ammonium thiocyanate, which reacts with terminal alkynes to form α-keto thiocyanates. acs.org

Advanced Spectroscopic Characterization of Thiocyanate Species

Vibrational Spectroscopy Applications

Vibrational spectroscopy serves as a powerful tool for probing the bonding and dynamic behavior of the thiocyanate (B1210189) functional group in tert-butyl thiocyanate.

Raman spectroscopy is a valuable technique for assigning the vibrational modes of molecules. The Raman spectrum of a related compound, 1-butyl-3-methylimidazolium thiocyanate, shows characteristic peaks for the thiocyanate group, which can be used as a reference for this compound. westmont.edu Key vibrational modes for the thiocyanate group include the C≡N stretching frequency, typically observed around 2050-2150 cm⁻¹, the C-S stretching frequency, and the S-C-N bending mode. actachemscand.orgresearchgate.net

For the tert-butyl group, the Raman spectra of analogous molecules like t-butylamine and t-butyl alcohol can provide insights into the expected vibrational modes. researchgate.net These include symmetric and asymmetric C-H stretching vibrations of the methyl groups, as well as various bending and rocking modes. researchgate.net A comprehensive vibrational assignment for this compound would involve correlating the experimental Raman spectrum with theoretical calculations to precisely assign each observed band to its corresponding molecular motion.

Table 1: Expected Raman Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| ν(C≡N) | 2050 - 2150 | Cyanide group stretching |

| ν(C-S) | 600 - 700 | Carbon-sulfur stretching in S-thiocyanate |

| δ(SCN) | ~480 | Thiocyanate group bending |

| νₐₛ(CH₃) | ~2970 | Asymmetric methyl C-H stretching |

| νₛ(CH₃) | ~2870 | Symmetric methyl C-H stretching |

| δₐₛ(CH₃) | ~1460 | Asymmetric methyl C-H bending |

| δₛ(CH₃) | ~1370 | Symmetric methyl C-H bending (umbrella mode) |

| ν(C-C) | 900 - 1200 | Tert-butyl skeletal stretching |

Two-dimensional infrared (2D-IR) spectroscopy is a powerful technique for investigating the ultrafast structural dynamics of molecules on timescales of femtoseconds to picoseconds. Studies on model compounds such as methylthiocyanate (MeSCN) provide valuable insights into the expected dynamics of the thiocyanate group in this compound. rsc.org The vibrational lifetime of the SCN functional group is a key parameter, with MeSCN exhibiting lifetimes that are sensitive to the solvent environment, generally being longer in less polar solvents. rsc.org For instance, the vibrational lifetime of MeSCN can be as long as 158 ps. rsc.org

2D-IR spectroscopy can reveal information about the local environment and its fluctuations around the thiocyanate probe. rsc.org Time-dependent 2D-IR data on proteins labeled with SCN has shown the ability to monitor structural rearrangements and the transition from an inhomogeneous to a homogeneous environment around the CN oscillator within picoseconds. rsc.org Similar dynamics, influenced by the surrounding solvent molecules and intramolecular motions of the tert-butyl group, are expected for this compound. The technique is particularly sensitive to hydrogen bonding interactions, which can significantly influence the vibrational frequency and dynamics of the thiocyanate group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive information about its molecular structure.

Due to the high symmetry of the tert-butyl group, the ¹H NMR spectrum of this compound is expected to show a single sharp singlet for the nine equivalent protons of the methyl groups. The chemical shift of this singlet would be influenced by the electronegativity of the adjacent thiocyanate group. In the isomer, tert-butyl isothiocyanate, this singlet appears around 1.4 ppm. chemicalbook.comnih.gov A similar chemical shift is anticipated for this compound.

The ¹³C NMR spectrum of this compound is expected to show distinct signals for the different carbon environments. This would include a signal for the methyl carbons, a signal for the quaternary carbon of the tert-butyl group, and a signal for the carbon of the thiocyanate group. For comparison, in tert-butyl isothiocyanate, the methyl carbons appear around 30 ppm and the quaternary carbon at approximately 60 ppm. nih.govchemicalbook.com The chemical shift of the thiocyanate carbon is expected to be significantly different from that of the isothiocyanate carbon.

Table 2: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H (CH₃) | ~1.4 | Singlet |

| ¹³C (CH₃) | ~30 | Quartet (in ¹H-coupled spectrum) |

| ¹³C (quaternary C) | ~60 | Singlet (in ¹H-decoupled spectrum) |

| ¹³C (SCN) | Variable | Singlet (in ¹H-decoupled spectrum) |

X-ray Based Spectroscopic Techniques

X-ray based spectroscopic techniques provide valuable information about the electronic structure and atomic arrangement within a molecule.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. Studies on ionic liquids containing the thiocyanate anion ([SCN]⁻) have provided detailed information on the core-level binding energies of the constituent atoms. nih.govacs.org

For the thiocyanate group in 1-butyl-3-methylimidazolium thiocyanate, the N 1s binding energy has been reported at approximately 402.4 eV. nih.gov The S 2p spectrum of the thiocyanate anion typically shows a doublet corresponding to the S 2p₃/₂ and S 2p₁/₂ spin-orbit components. These binding energies are sensitive to the chemical environment and can provide insights into the charge distribution within the thiocyanate moiety of this compound. Adsorption studies of the isomeric tert-butyl isothiocyanate on germanium surfaces have also utilized XPS to probe the nature of the surface-adsorbate interaction. sigmaaldrich.com Similar analyses on this compound would reveal the core-level binding energies of the carbon, nitrogen, and sulfur atoms, providing a detailed picture of its electronic structure. diva-portal.orgbeilstein-journals.org

Table 3: Representative Core-Level Binding Energies for Thiocyanate Species

| Atom | Orbital | Approximate Binding Energy (eV) |

| N | 1s | ~402.4 |

| S | 2p₃/₂ | ~163-165 |

| C | 1s | Variable (depends on bonding environment) |

Should single crystals of this compound be grown, XRD analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This would definitively establish the molecular geometry of the compound in the solid state, including the C-S-C bond angle and the linearity of the S-C-N fragment. Powder XRD could be used to characterize the bulk crystalline phase of the material. nist.govnist.gov

Mass Spectrometry for Molecular Identification

Mass spectrometry serves as a fundamental analytical technique for the molecular identification and structural elucidation of this compound. Electron Ionization (EI) mass spectrometry is particularly informative, as this high-energy ("hard") ionization method induces characteristic fragmentation of the molecule, providing a distinct fingerprint that aids in its identification. chemguide.co.uk The fragmentation pattern is dictated by the relative stability of the resulting charged fragments. chemguide.co.uk

Upon ionization, a molecular ion (M+•) is formed, which then undergoes various fragmentation processes. For this compound, with a molecular formula of C₅H₉NS, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 115.

The fragmentation of the this compound molecular ion is dominated by pathways that lead to the formation of highly stable carbocations. The primary fragmentation pathways observed are:

Formation of the Tert-butyl Cation: The most prominent fragmentation pathway involves the cleavage of the C-S bond. This process results in the formation of the highly stable tertiary butyl carbocation, [C(CH₃)₃]⁺. This ion is responsible for an intense signal, predicted to be the base peak in the spectrum, at m/z 57 . The high stability of this tertiary carbocation is the primary driving force for this fragmentation. doaj.org This cleavage pattern is a hallmark of compounds containing a tert-butyl group. doaj.orgresearchgate.net

Loss of a Methyl Radical: A second characteristic fragmentation pathway for tert-butyl containing compounds is the loss of a methyl radical (•CH₃) from the molecular ion. researchgate.net This results in the formation of an ion at [M-15]⁺, corresponding to m/z 100 . This [C₄H₆NS]⁺ ion is also relatively stable. Studies on other tert-butylated molecules confirm that the loss of a methyl radical is a key unimolecular fragmentation process. researchgate.net

Formation of the Thiocyanate Cation: Cleavage of the tert-butyl-sulfur bond can also lead to the formation of the thiocyanate cation radical ([SCN]⁺•), which would produce a peak at m/z 58 .

The combination of the molecular ion peak with the characteristic fragment ions, particularly the base peak at m/z 57, allows for the confident identification of the this compound structure and its differentiation from isomers such as tert-butyl isothiocyanate.

Table of Key Mass Spectrometric Fragments for this compound

| m/z Ratio | Proposed Ion Fragment | Formula | Predicted Relative Abundance |

| 115 | Molecular Ion | [C₅H₉NS]⁺• | Medium |

| 100 | [M - CH₃]⁺ | [C₄H₆NS]⁺ | Medium to High |

| 58 | Thiocyanate Cation | [SCN]⁺ | Low to Medium |

| 57 | Tert-butyl Cation | [C(CH₃)₃]⁺ | High (Predicted Base Peak) |

Applications in Advanced Materials and Chemical Systems

Role in Dye-Sensitized Solar Cells (DSSCs)

There is no available research demonstrating the use of tert-butyl thiocyanate (B1210189) as a co-additive in the electrolyte of dye-sensitized solar cells. The literature extensively discusses the role of other compounds, such as 4-tert-butylpyridine (TBP) and guanidinium thiocyanate , which are used to improve photovoltaic performance by influencing the semiconductor's conduction band and reducing charge recombination researchgate.netresearchgate.net. The introduction of tert-butyl groups onto the dye molecules themselves has also been studied as a strategy to prevent aggregation, which is a different application from being a co-additive in the electrolyte.

The stability of ruthenium thiocyanate dyes is a known challenge in DSSCs, as the thiocyanate ligands can be susceptible to substitution. Molecules like 4-tert-butylpyridine (TBP) have been implicated in the degradation of these dyes by displacing the thiocyanate ligands, which can lead to a significant reduction in cell efficiency mdpi.commdpi.com. However, there is no specific research available that investigates the influence of tert-butyl thiocyanate on the stability or degradation pathways of ruthenium thiocyanate dyes.

Precursors for Semiconductor Film Deposition

The synthesis of copper(I) thiocyanate (CuSCN) thin films for applications such as hole transport layers in solar cells has been explored using various methods, including solution processing and thermal deposition rsc.orgmdpi.com. Some studies have investigated organometallic precursors for CuSCN deposition, for instance, complexes with tri-tert-butylphosphine ligands have been shown to be suitable for this purpose. However, there is no scientific literature indicating that This compound is used as a precursor for the synthesis of copper(I) thiocyanate thin films.

Coordination Chemistry and Metal Complexes

There is a substantial body of research on the coordination chemistry of the thiocyanate ion (SCN⁻) with a wide range of metals, including lanthanides, actinides, and nickel rsc.orgrsc.orgresearchgate.netnih.govrsc.org. These studies describe the synthesis, crystal structure, and electronic properties of various metal thiocyanate complexes. Additionally, ligands that incorporate tert-butyl groups, such as sterically bulky hydrotris(pyrazol-1-yl)borato ligands, have been used to synthesize nickel(II) thiocyanate complexes to study the effect of steric hindrance on the metal center's properties exlibrisgroup.com. However, no studies have been found that report the synthesis, structural characterization, or electronic properties of metal complexes where This compound itself acts as a ligand.

Ligand Field Effects and Spin Transitions

The steric bulk of ligands plays a critical role in determining the final geometry of a coordination complex and, consequently, the ligand field environment. While this compound itself is not commonly used as a primary ligand, the influence of the bulky tert-butyl group can be observed in complexes where it is part of other coordinating molecules. For instance, in a series of copper(II) complexes involving a 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine (t-butyl-terpy) ligand and a thiocyanate ligand, the steric hindrance from the tert-butyl groups on the terpyridine forces the complex into a square pyramidal geometry. This is notably different from the more trigonal bipyramidal structure of a similar complex without the bulky tert-butyl groups. This forced change in geometry directly alters the d-orbital splitting and the electronic properties of the copper center to which the thiocyanate is bound.

The thiocyanate ligand itself resides in the middle of the spectrochemical series, meaning the energy of the ligand field it imparts can be finely tuned. youtube.com This positioning makes it a crucial component in the study of spin transitions, or spin crossover (SCO) phenomena. acs.orgnih.gov SCO complexes can switch between a low-spin (LS) state and a high-spin (HS) state in response to external stimuli like temperature or light. acs.orgnih.gov This transition is governed by the relative magnitudes of the ligand field splitting energy (Δ) and the electron spin-pairing energy. dacollege.org In iron(II) complexes, for example, the coordination of six nitrogen atoms from ligands, including N-bonded thiocyanate, can create a ligand field strength that is just right to induce this spin state switching. nih.gov The cooperativity and abruptness of these transitions can be influenced by intermolecular interactions within the crystal lattice, such as weak C-H···S bonds involving the thiocyanate ligand. nih.gov

Bio-Inspired Chemical Systems and Biomolecule Interactions

The principles governing chemical interactions in nature provide a powerful blueprint for designing novel chemical systems and understanding the behavior of molecules in biological environments. The thiocyanate group, found in compounds like this compound, serves as a useful tool in this domain, particularly in the study of biomolecular stability and interactions.

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered versatile solvents for various biotechnological applications. nih.govbohrium.com Their unique properties can be tuned by modifying their constituent cations and anions. researchgate.net Ionic liquids containing the thiocyanate anion, such as 1-butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]), have been specifically studied for their effects on protein stability. nih.govnih.gov

The thiocyanate ion is known as a "chaotropic" agent. wikipedia.orgnih.gov In aqueous solutions, chaotropes disrupt the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect that is a primary driving force for protein folding. wikipedia.orgnih.gov This disruption can lead to the destabilization and unfolding (denaturation) of proteins. nih.govwikipedia.org Research has demonstrated that [BMIM][SCN] can induce unfolding and decrease the activity of proteins like cytochrome c and lysozyme. nih.gov This effect is consistent with the chaotropic nature of the SCN⁻ anion.

The destabilization of a protein's native structure is a critical first step in the pathway of protein aggregation and the formation of amyloid fibrils, which are hallmarks of several neurodegenerative diseases. mdpi.com While some ILs are studied for their ability to stabilize proteins, chaotropic ILs containing thiocyanate can create conditions that favor aggregation. acs.orgresearchgate.net Studies on various proteins in the presence of [BMIM][SCN] have shown that concentrations above 10 mol% can induce the formation of intermolecular β-sheet structures, a key feature of amyloid aggregates. nih.govacs.org Interestingly, the propensity for a protein to aggregate in the presence of thiocyanate ILs has been correlated with its content of lysine (B10760008) residues. nih.govacs.org It is proposed that an attractive interaction between the SCN⁻ ions and the positively charged amino groups on lysine side chains plays a role in mediating this aggregation process. nih.govacs.orgresearchgate.net This finding is relevant to understanding how strong denaturants that contain thiocyanate, such as guanidine (B92328) thiocyanate, are able to solubilize amyloid aggregates. acs.orgresearchgate.net

The table below summarizes findings from studies on the effects of thiocyanate-containing ionic liquids on various proteins.

Future Directions and Emerging Research Areas

Development of Green and Sustainable Synthesis Methods

The chemical industry's shift towards sustainability is expected to significantly influence the future synthesis of tert-butyl thiocyanate (B1210189). Current research trends in the broader field of organic thiocyanates point towards the development of greener synthetic protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents. researchgate.net

Key emerging areas for the sustainable synthesis of tert-butyl thiocyanate and related alkyl thiocyanates include:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-S bonds. researchgate.net Future research will likely focus on developing photocatalytic systems for the direct thiocyanation of C(sp³)–H bonds in tert-butyl containing feedstocks, using benign light sources and ambient reaction conditions. The use of organic dyes as photocatalysts presents a promising avenue for metal-free and sustainable synthesis. researchgate.net

Electrochemical Synthesis: Electrosynthesis offers an inherently green approach by using electricity as a "reagent" to drive chemical transformations. The development of electrochemical methods for the thiocyanation of tert-butyl precursors would eliminate the need for chemical oxidants, thereby reducing waste generation.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and facilitate scalability. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes with a smaller environmental footprint.

Biocatalysis: The use of enzymes in chemical synthesis is a cornerstone of green chemistry. While still a nascent area for thiocyanate synthesis, the discovery or engineering of enzymes capable of catalyzing the formation of this compound could offer a highly selective and environmentally friendly synthetic route.

A comparative overview of potential green synthesis parameters is presented in Table 1.

| Synthesis Method | Potential Advantages for this compound Synthesis |

| Photoredox Catalysis | Mild reaction conditions, use of visible light, potential for metal-free systems. |

| Electrochemical Synthesis | Avoidance of chemical oxidants, precise control over reaction potential. |

| Flow Chemistry | Improved safety and scalability, enhanced reaction efficiency. |

| Biocatalysis | High selectivity, use of renewable resources, biodegradable catalysts. |

Advanced Mechanistic Elucidation of Complex Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the development of new synthetic methods and applications. Future research is expected to employ a combination of advanced spectroscopic techniques and computational modeling to unravel the intricate details of these reactions.

Emerging research will likely focus on:

Radical-mediated Reactions: Many modern synthetic methods involving thiocyanates proceed through radical intermediates. researchgate.net Detailed mechanistic studies, including the use of radical traps and advanced spectroscopic techniques like electron paramagnetic resonance (EPR), will be essential to understand the formation and reactivity of this compound-derived radicals.

Ambident Reactivity: The thiocyanate group is an ambident nucleophile, capable of reacting at either the sulfur or the nitrogen atom. researchgate.net Future mechanistic studies will aim to provide a more quantitative understanding of the factors that control the regioselectivity of this compound reactions, leading to the selective formation of either thiocyanates or isothiocyanates.

Rearrangement Reactions: The isomerization of thiocyanates to isothiocyanates is a well-known process. bohrium.com Advanced mechanistic studies will focus on elucidating the transition states and intermediates involved in the rearrangement of this compound, which is of particular interest due to the stability of the tert-butyl cation.

Novel Applications in Catalysis and Materials Science

The unique electronic and steric properties of the tert-butyl group, combined with the reactivity of the thiocyanate moiety, suggest that this compound could find novel applications in catalysis and materials science.

Future research in this area may explore:

Ligand Development for Catalysis: The thiocyanate group can act as a ligand for transition metals. The sterically demanding tert-butyl group could be used to tune the electronic and steric environment of metal catalysts, potentially leading to enhanced selectivity and activity in various catalytic transformations.

Surface Modification: Organic thiocyanates can be used for the modification of metal surfaces. The tert-butyl group could provide a bulky and hydrophobic surface layer, which could be of interest for applications in corrosion protection, lubrication, and sensing.

Precursors for Advanced Materials: this compound can serve as a precursor for the synthesis of sulfur- and nitrogen-containing polymers and materials. The tert-butyl group can enhance the solubility and processability of these materials, making them suitable for a wider range of applications.

Potential applications based on the functional groups of this compound are summarized in Table 2.

| Functional Group | Potential Application Area | Rationale |

| Tert-butyl Group | Polymer Science | Imparts solubility and specific thermal properties to polymers. |

| Thiocyanate Moiety | Coordination Chemistry | Acts as a versatile ligand for the synthesis of novel metal complexes. |

| Sulfur Atom | Materials Science | Can be used to create sulfur-containing functional materials with unique optical and electronic properties. |

Integration of Experimental and Computational Approaches

The synergy between experimental and computational chemistry is expected to be a major driver of innovation in the field of this compound research. nih.govresearchgate.net Density Functional Theory (DFT) and other computational methods will be increasingly used to predict reaction outcomes, elucidate reaction mechanisms, and design new molecules with desired properties. nih.gov

Key areas for the integration of these approaches include:

Reaction Prediction and Optimization: Computational models can be used to screen potential reaction conditions and catalysts for the synthesis of this compound, thereby reducing the amount of experimental work required.

Spectroscopic Characterization: The combination of experimental spectroscopic data (e.g., NMR, IR, and X-ray crystallography) with computational predictions can provide a more complete picture of the structure and bonding in this compound and its derivatives. nih.gov

Materials Design: Computational simulations can be used to predict the properties of materials derived from this compound, such as their electronic band structure, mechanical strength, and thermal stability, guiding the design of new functional materials.

Q & A

Basic Research Questions

Q. How can the bonding mode of tert-butyl thiocyanate in coordination complexes be experimentally determined?

- Methodological Answer : The bonding mode (M-NCS, M-SCN, or bridging) can be resolved using FT-IR spectroscopy by comparing C-N and C-S stretching frequencies to reference compounds. For example, a C-S stretch near 700–750 cm⁻¹ suggests S-bonding, while a C-N stretch near 2050–2100 cm⁻¹ indicates N-bonding. Quantitative comparison of spectral differences (e.g., using Euclidean distance calculations) enhances accuracy . Crystal structure analysis (e.g., via X-ray diffraction) further validates bonding modes by revealing intermolecular interactions like N—H⋯S or N—H⋯N hydrogen bonds .

Q. What synthetic methodologies are effective for preparing this compound?

- Methodological Answer : this compound can be synthesized via radical-mediated reactions. For instance, thiols can undergo cyanation using tert-butyl-based reagents under controlled conditions. Optimization includes adjusting reaction temperature (e.g., 25–60°C) and using radical initiators like AIBN. Trapping experiments with TEMPO confirm radical intermediates, ensuring pathway specificity .

Q. How do steric effects of the tert-butyl group influence thiocyanate reactivity in nucleophilic substitutions?

- Methodological Answer : The tert-butyl group’s steric bulk reduces accessibility to the thiocyanate’s sulfur or nitrogen atoms, favoring reactions with smaller electrophiles. Comparative studies with less hindered analogs (e.g., methyl thiocyanate) using kinetic assays (e.g., stopped-flow techniques) reveal rate differences. Computational modeling (DFT) further quantifies steric contributions .

Advanced Research Questions

Q. How can kinetic instability in this compound complexes be addressed during equilibrium studies?

- Methodological Answer : Stopped-flow techniques combined with global data analysis (e.g., ReactLab Equilibria) capture rapid equilibration. For iron(III)-thiocyanate systems, this approach corrects for kinetic artifacts, yielding accurate equilibrium constants (e.g., log β₁ = 1.2 ± 0.1 for Fe(SCN)²⁺) and molar absorptivities. Data robustness is ensured by minimizing approximations during spectral deconvolution .

Q. What experimental design considerations mitigate contradictions in Hofmeister effects observed with thiocyanate anions?

- Methodological Answer : Surface-sensitive techniques (e.g., quartz crystal microbalance) and bulk methods (e.g., DSC) must be combined to resolve conflicting salting-out vs. stabilization behaviors. For poly(N-isopropylacrylamide), thiocyanate’s weak hydration enhances electrostatic stabilization at interfaces but induces salting-out in bulk via anion-polymer dispersion forces. Statistical tests (ANOVA) validate reproducibility across replicates .

Q. How do thermal decomposition pathways of this compound affect synthetic reproducibility?

- Methodological Answer : Controlled preheating (≤170°C) prevents unintended isomerization or degradation. Thermogravimetric analysis (TGA) monitors mass loss, while in situ FT-IR tracks intermediate formation (e.g., isothiocyanates). Consistent heating protocols (e.g., 10°C/min ramp) and inert atmospheres reduce variability in nanocrystal synthesis .

Data Analysis & Contradiction Resolution

Q. What statistical approaches are recommended for analyzing variability in thiocyanate concentration measurements?

- Methodological Answer : ANOVA identifies significant differences between treatment groups (e.g., p < 0.05), while post-hoc tests (e.g., SNK test) compare means. Recovery tests (spiking known thiocyanate amounts) validate accuracy, with % recovery ideally 95–105%. Outliers are addressed via Grubbs’ test or iterative reweighting .

Q. How can conflicting reports on thiocyanate’s role in polymer stabilization be reconciled?

- Methodological Answer : Multi-technique validation is critical. For example, DLS measures hydrodynamic radius changes, while AFM visualizes surface adsorption. Contradictions arise from concentration-dependent anion partitioning; thus, phase diagrams mapping thiocyanate’s dual roles (stabilizer vs. precipitant) should be constructed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.